Lysyllysine is a dipeptide formed by the condensation of two lysine molecules, specifically the amino acid L-lysine. This compound features two amino groups and a single carboxyl group, making it a unique member of the amino acid family. Lysyllysine is characterized by its role in protein structure and function, particularly due to the presence of multiple reactive amine groups that can participate in various bio
Lysyllysine exhibits significant biological activity, particularly in relation to protein structure and function:
Lysyllysine can be synthesized through several methods:
Lysyllysine has various applications across different fields:
Studies on lysyllysine interactions focus on its role in enzymatic pathways and protein interactions:
Lysyllysine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Features | Unique Properties |
---|---|---|
L-Lysine | Single amino group, one carboxylic acid group | Precursor to proteins |
Poly-L-Lysine | Repeated L-lysine units | Used for coating materials |
Hydroxylysine | Hydroxylated form of lysine | Important for collagen stability |
Diaminopimelic Acid | Contains two amino groups and one carboxylic acid group | Precursor in bacterial cell wall synthesis |
Lysyllysine is unique due to its dual amino groups allowing for enhanced reactivity compared to standard amino acids like L-lysine. Its ability to form cross-links sets it apart from other similar compounds, making it crucial for structural roles in proteins.
Lysyllysine represents a fundamental dipeptide system that serves as an excellent model for understanding peptide structural properties and dynamics. Its analysis through advanced spectroscopic and computational methods provides crucial insights into molecular behavior at the atomic level [1] [2].
Two-dimensional nuclear magnetic resonance spectroscopy has emerged as the cornerstone technique for elucidating the structural connectivity and dynamic properties of lysyllysine [3]. The application of 2D NMR methods to this dipeptide system provides unambiguous assignment of proton signals and reveals critical information about bond connectivity patterns.
Correlation Spectroscopy Analysis
The COSY (Correlation Spectroscopy) experiment represents the most fundamental 2D NMR technique for analyzing lysyllysine structure [3] [4]. In COSY spectra of lysyllysine, cross-peaks appear between directly coupled protons, revealing the complete connectivity pattern of the dipeptide backbone and side chains [5]. The peptide linkage between the two lysine residues acts as a "roadblock" that prevents coupling between protons from different amino acid moieties, allowing clear identification of each lysine unit within the dipeptide structure [5].
For lysyllysine, the COSY spectrum displays characteristic coupling patterns for each lysine residue. The alpha proton of each lysine shows coupling to the beta methylene protons, which in turn couple to the gamma methylene protons, continuing through the side chain to the epsilon methylene protons adjacent to the terminal amino group [3] [5]. This sequential connectivity allows complete assignment of all proton resonances within each lysine unit.
Heteronuclear Correlation Experiments
Advanced heteronuclear experiments, particularly ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and HISQC (Heteronuclear In-phase Single Quantum Coherence) spectroscopy, provide exceptional sensitivity for characterizing the amino groups in lysyllysine [6] [7] [8]. The HISQC experiment proves particularly valuable as it exhibits sharper ¹⁵N line shapes and higher intensities for NH₃⁺ cross-peaks compared to conventional HSQC experiments [8].
NMR Experiment | Information Obtained | Key Applications to Lysyllysine |
---|---|---|
¹H-¹H COSY | Direct scalar coupling connectivity | Complete proton assignment, side chain analysis |
¹H-¹⁵N HSQC | Backbone and side chain NH correlations | Amino group characterization, protonation states |
¹H-¹⁵N HISQC | Enhanced NH₃⁺ detection | Improved sensitivity for lysine side chains |
¹H-¹³C HSQC | Carbon-proton correlations | Complete carbon framework assignment |
The ¹⁵N chemical shifts of lysine amino groups in lysyllysine appear around 33 ppm under typical experimental conditions (pH 5.8, 35°C) [6] [8]. These chemical shifts are highly sensitive to the local environment and hydrogen bonding interactions, making them excellent probes for studying the conformational behavior of the dipeptide.
Dynamic Information from NMR
NMR relaxation measurements provide crucial information about the dynamics of lysyllysine in solution [6] [9]. The lysine side chain amino groups exhibit rapid water exchange that dominates ¹⁵N relaxation through scalar relaxation of the second kind [6] [8]. This phenomenon results in characteristically broad line shapes in conventional HSQC experiments, but can be overcome using specialized pulse sequences that maintain in-phase ¹⁵N coherence.
Temperature-dependent NMR studies reveal the conformational flexibility of lysyllysine [10]. Lower temperatures generally enhance the visibility of amino group signals due to reduced exchange rates with water, allowing more detailed characterization of hydrogen bonding interactions and conformational states [10].
X-ray crystallographic analysis provides atomic-resolution structural information about lysyllysine conformers in the solid state [11] [12]. While crystallization of small dipeptides like lysyllysine presents significant challenges due to their flexibility and tendency to adopt multiple conformations, successful structural determinations have been achieved for related lysine-containing dipeptides.
Crystallographic Challenges and Solutions
The crystallization of lysyllysine and related dipeptides requires careful attention to solution conditions, particularly pH and ionic strength [12]. The multiple ionizable groups (two amino groups and one carboxyl group) create complex electrostatic interactions that influence crystal packing arrangements [11] [13]. Successful crystallization often requires co-crystallization with counterions or the use of specific salt forms to stabilize particular conformational states.
Conformational Analysis from Crystal Structures
Crystal structure analyses of lysine-containing dipeptides reveal several characteristic conformational features [11] [14]. The peptide backbone typically adopts extended conformations with specific phi-psi angle combinations that minimize steric clashes between the bulky lysine side chains [11]. The lysine side chains themselves show considerable conformational diversity, with different combinations of rotamer states about the chi angles.
Structural Parameter | Typical Values | Conformational Significance |
---|---|---|
φ (phi) backbone angle | -60° to -120° | Extended beta-strand-like conformations |
ψ (psi) backbone angle | +120° to +180° | Avoids steric clashes with side chains |
χ₁ (chi1) side chain | ±60°, ±180° | Gauche and trans rotamer states |
χ₂ (chi2) side chain | ±60°, ±180° | Additional side chain flexibility |
The crystal structures show that lysine side chains in dipeptides frequently adopt extended conformations that position the terminal amino groups for optimal hydrogen bonding interactions with neighboring molecules [11] [14]. These interactions are crucial for crystal packing stability and provide insights into the preferred conformational states of lysyllysine.
Hydrogen Bonding Patterns
Crystallographic analysis reveals complex hydrogen bonding networks in lysine-containing dipeptides [13] [15]. The multiple amino groups create extensive hydrogen bonding possibilities, leading to characteristic "head-to-tail" arrangements where the amino terminus of one molecule interacts with the carboxyl terminus of another [13] [15]. These patterns are remarkably consistent across different lysine-containing dipeptide structures, suggesting fundamental preferences in lysine aggregation behavior.
Molecular dynamics simulations provide detailed atomic-level insights into the solution behavior of lysyllysine, capturing conformational dynamics that cannot be observed through static experimental techniques [16] [17] [18]. These computational approaches reveal the full conformational landscape accessible to the dipeptide in aqueous solution.
Simulation Methodologies
All-atom molecular dynamics simulations of lysyllysine typically employ established force fields such as AMBER, CHARMM, or GROMOS [19] [20]. The simulations are conducted in explicit water environments to properly account for solvation effects and electrostatic interactions [16] [21]. Typical simulation lengths range from nanoseconds to microseconds, depending on the specific conformational processes being investigated [17] [22].
Conformational Sampling and Dynamics
MD simulations reveal that lysyllysine samples a broad range of conformational states in solution [17]. The dipeptide backbone exhibits significant flexibility, with frequent transitions between extended and more compact conformations [22]. The lysine side chains show rapid rotational dynamics about their chi angles, with correlation times on the order of picoseconds to nanoseconds [6] [9].
Dynamic Process | Timescale | Structural Significance |
---|---|---|
Side chain rotation | 1-10 ps | Rapid sampling of rotamer states |
Backbone fluctuations | 10-100 ps | Local conformational adjustments |
Major conformational transitions | 1-10 ns | Extended to compact state changes |
Hydrogen bond dynamics | 0.1-1 ns | Exchange with water molecules |
Solvation and Electrostatic Effects
The highly charged nature of lysyllysine creates complex electrostatic interactions with the aqueous environment [19]. MD simulations show extensive hydration of the amino groups, with water molecules forming transient hydrogen bonds that rapidly exchange on the picosecond timescale [6] [9]. The electrostatic interactions between the two positively charged lysine side chains and the negatively charged carboxyl terminus create intramolecular constraints that influence the overall conformational preferences.
Temperature and pH Effects
Simulations at different temperatures reveal the temperature dependence of lysyllysine dynamics [17]. Higher temperatures increase conformational sampling but may also destabilize specific hydrogen bonding interactions [17]. pH effects can be modeled by adjusting the protonation states of the ionizable groups, showing how electrostatic interactions change under different conditions.
Quantum mechanical calculations provide fundamental insights into the electronic structure and energetic properties of lysyllysine that complement experimental and classical simulation approaches. These calculations reveal the underlying quantum mechanical basis for the observed structural and dynamic behavior.
Density Functional Theory Applications
DFT calculations on lysyllysine typically employ hybrid functionals such as B3LYP or modern Minnesota functionals (M06-2X, MN12SX) with appropriate basis sets. The calculations provide optimized molecular geometries, electronic energies, and various molecular properties including dipole moments, polarizabilities, and frontier orbital energies.
Electronic Structure Analysis
Quantum mechanical calculations reveal the distribution of electron density in lysyllysine and identify the key molecular orbitals involved in chemical bonding. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the chemical reactivity and electronic properties of the dipeptide.
Electronic Property | Typical Value Range | Chemical Significance |
---|---|---|
HOMO energy | -6 to -8 eV | Ionization potential, electron donation |
LUMO energy | +1 to +3 eV | Electron affinity, electron acceptance |
HOMO-LUMO gap | 7-11 eV | Chemical stability, excitation energy |
Dipole moment | 15-25 Debye | Polarity, electrostatic interactions |
Conformational Energetics
DFT calculations allow systematic exploration of the conformational energy landscape of lysyllysine [18]. By optimizing structures at different backbone and side chain conformations, the relative energies of various conformers can be determined [18]. These calculations reveal the energetic preferences for different conformational states and identify transition barriers between conformers.
Solvation Effects
Implicit solvation models (such as PCM or SMD) can be incorporated into DFT calculations to account for aqueous environment effects. These calculations show how solvation stabilizes the zwitterionic form of lysyllysine and affects the relative energies of different conformational states.
Spectroscopic Property Prediction
Quantum mechanical calculations can predict various spectroscopic properties of lysyllysine, including NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. Time-dependent DFT (TD-DFT) calculations reveal the electronic excitation energies and provide insights into the optical properties of the dipeptide.